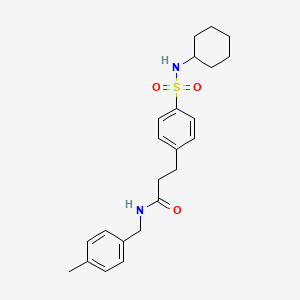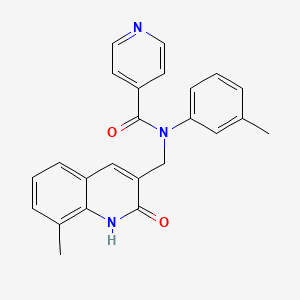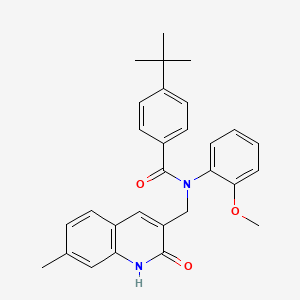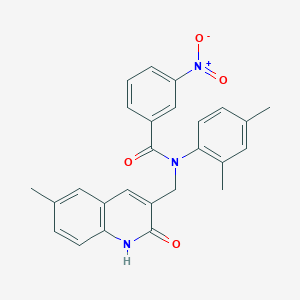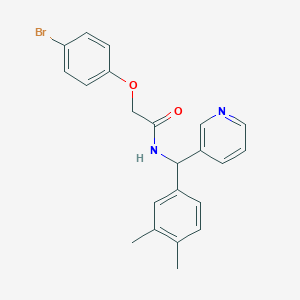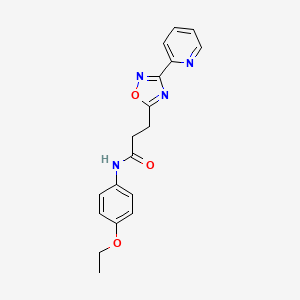
N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the tumor suppressor protein p53, which plays a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been investigated for its potential to modulate the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its versatility. It can be used in a wide range of applications, from cell culture studies to animal models of disease. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in clinical trials. Another area of research is its potential as an insecticide or fungicide in agriculture. Studies are needed to determine its effectiveness in controlling pests and diseases in crops and to assess its potential environmental impact. Additionally, further research is needed to explore its potential as a remediation agent for environmental pollutants, such as heavy metals and organic contaminants.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and 3-chloro-4-methylbenzoyl chloride in the presence of anhydrous pyridine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, it has been studied for its ability to control pests and diseases in crops. In environmental science, it has been explored for its potential to remove pollutants from water and soil.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-3-6-14(7-4-12)19-22-18(25-23-19)10-9-17(24)21-15-8-5-13(2)16(20)11-15/h3-8,11H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJJETRHSDFUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


